2-Amino-3-(methylamino)pyrazine

描述

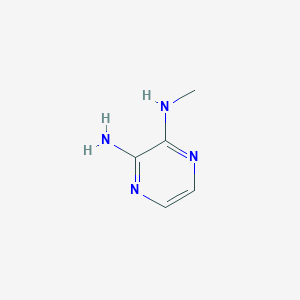

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-N-methylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEALMDLAOASIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587620 | |

| Record name | N~2~-Methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84996-40-7 | |

| Record name | N~2~-Methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 3 Methylamino Pyrazine and Its Analogues

Direct Synthesis of 2-Amino-3-(methylamino)pyrazine

The direct synthesis of this compound, also known as N2-methylpyrazine-2,3-diamine, primarily involves the nucleophilic substitution of a halogenated pyrazine (B50134) precursor with methylamine (B109427). Both microwave-assisted and conventional heating methods have been employed to facilitate this transformation.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as an efficient method for the synthesis of this compound, offering advantages such as reduced reaction times and improved yields. A notable example involves the reaction of 2-amino-3-bromopyrazine (B41547) with an aqueous solution of methylamine.

A specific protocol describes the treatment of 2-amino-3-bromopyrazine with a 12 M aqueous solution of methanamine in the presence of copper(II) sulfate (B86663) (CuSO₄). chemicalbook.com The mixture is subjected to microwave irradiation at 120 °C for 3 hours. Following the reaction, the product is isolated and purified by flash column chromatography to yield this compound as a yellow solid in approximately 80% yield. chemicalbook.com The use of a copper catalyst is crucial in facilitating this nucleophilic aromatic substitution.

Reaction Details for Microwave-Assisted Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield |

|---|

Conventional Benchtop Synthesis Protocols

Conventional heating methods provide a viable alternative for the synthesis of this compound and its analogues, typically by reacting a halogenated aminopyrazine with an appropriate nucleophile. While a specific conventional protocol for this compound is not extensively detailed in the reviewed literature, analogous syntheses provide a clear procedural framework.

For instance, the synthesis of a related compound, 2-amino-3-(2-methylbenzyloxy)pyrazine, is achieved by reacting 2-amino-3-chloropyrazine (B41553) with 2-methylbenzyl alcohol in the presence of a strong base like sodium hydride in N,N-dimethylformamide (DMF). prepchem.com The mixture is heated at 65°C for 2 hours. This method demonstrates a typical nucleophilic substitution on a 2-amino-3-halopyrazine under conventional heating. A similar approach, substituting the alcohol with methylamine, would be expected to yield the target compound. The reaction would likely involve heating 2-amino-3-chloropyrazine or 2-amino-3-bromopyrazine with a solution of methylamine in a suitable solvent, such as ethanol (B145695) or DMF, potentially in a sealed vessel to maintain the concentration of the volatile amine.

Precursor Chemistry: Amination of Halogenated Pyrazines

The availability of halogenated pyrazines is critical for the synthesis of this compound. The key precursors are 2-amino-3-chloropyrazine and 2-amino-3-bromopyrazine.

Synthesis of 2-Amino-3-bromopyrazine: This precursor can be synthesized by the direct bromination of 2-aminopyrazine (B29847). pipzine-chem.com The reaction is typically carried out by treating 2-aminopyrazine with bromine in a suitable solvent. One method involves protecting the amino group before bromination to control the regioselectivity and improve the yield, followed by deprotection. pipzine-chem.com Another approach involves the direct reaction of 2-aminopyrazine with bromine in acetic acid. patsnap.com

Synthesis of 2-Amino-3-chloropyrazine: The synthesis of 2-amino-3-chloropyrazine can be achieved through several routes. One method starts from the commercially available 2,6-dichloropyridine, which is first converted to 2-hydrazino-6-chloropyridine by reaction with hydrazine (B178648) hydrate. psu.edu Subsequent reduction of the hydrazino group yields 2-amino-6-chloropyridine. psu.edu While this produces an isomer, similar multi-step sequences starting from different pyrazine precursors are employed. A more direct, scalable process for a related compound, 2-amino-3-bromo-6-chloropyrazine, starts from 3-aminopyrazine-2-carboxylate and involves chlorination, diazotization-bromination, and subsequent rearrangement and deprotection steps. google.com

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold possesses two distinct amino groups, offering opportunities for selective functionalization to create a diverse range of derivatives. These reactions primarily target the nitrogen atoms through alkylation and acylation, or potentially the pyrazine ring itself via further substitution reactions.

N-Alkylation and Acylation Reactions

The primary and secondary amino groups on the pyrazine ring are nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental in building more complex molecules for various applications.

N-Alkylation: While specific examples of N-alkylation of this compound are not prevalent in the searched literature, the general reactivity of aminopyrazines suggests that this would be a feasible transformation. For instance, the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides involves the reaction of a 3-chloropyrazine-2-carboxamide (B1267238) precursor with various amines, demonstrating the formation of N-alkylamino groups on the pyrazine ring.

N-Acylation: Acylation of the amino groups can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction can lead to the formation of amide derivatives. For example, the synthesis of 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides involves the formation of an amide bond on a pyrazine core, highlighting the utility of acylation reactions in creating complex pyrazine derivatives. Research into new biologically active compounds has involved the reaction of amino-pyrazin-2-hydrazide and methylhydrazide with various reagents, leading to the synthesis of new thiosemicarbazide, thiadiazole, oxadiazole, and triazole derivatives, which stem from initial acylation-type reactions. researchgate.net

Nucleophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when containing a good leaving group like a halogen.

While the this compound core is already substituted, further nucleophilic substitution on the pyrazine ring itself (at positions 5 or 6) is theoretically possible, though it would require harsh conditions or specific activation. The amino groups are electron-donating, which deactivates the ring towards nucleophilic attack compared to a simple halopyrazine. However, reactions of chloropyrazines with various nucleophiles like sodium methoxide, sodium benzyl (B1604629) oxide, and sodium benzyl sulphide have been reported, demonstrating the general susceptibility of the pyrazine ring to such substitutions. rsc.org For example, 2,3-dichloropyrazine (B116531) reacts with sodium benzyl oxide to give 2,3-dibenzyloxypyrazine. rsc.org These examples on related systems suggest that if a halogen were present at the 5 or 6 position of the this compound core, it could potentially be displaced by a strong nucleophile.

Metal-Catalyzed Coupling Reactions for Pyrazine Substitution

The introduction of substituents onto the pyrazine ring is a critical step in the synthesis of complex derivatives, and metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The electron-deficient nature of the pyrazine ring makes it a suitable substrate for these transformations. Palladium- and copper-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds on heterocyclic scaffolds.

One of the most direct methods for synthesizing this compound involves a copper-catalyzed nucleophilic substitution reaction. A documented synthesis starts from 2-amino-3-bromopyrazine, which is reacted with an aqueous solution of methylamine. The use of a copper(II) sulfate catalyst facilitates the displacement of the bromine atom by the methylamino group. This transformation is typically carried out under elevated temperatures, often with the assistance of microwave irradiation to reduce reaction times and improve yields. nbu.ac.in

Table 1: Copper-Catalyzed Synthesis of this compound

| Starting Material | Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyrazine | Methylamine (aq. solution) | Copper(II) sulfate | 120 °C, Microwave, 3h | This compound | 80% |

This interactive table summarizes the key parameters for the copper-catalyzed synthesis of the title compound. nbu.ac.in

Beyond this specific example, the broader field of metal-catalyzed cross-coupling offers a plethora of options for derivatizing the pyrazine core. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a cornerstone for C-N bond formation and is widely applicable to halo-aromatics, including halopyrazines. nbu.ac.inacs.org This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base to couple an amine with an aryl halide. While a strong base like sodium tert-butoxide is often used, milder conditions with bases like KF-alumina have also been developed, expanding the functional group tolerance of the reaction. nbu.ac.in

Similarly, copper-catalyzed Ullmann-type couplings provide a complementary approach, particularly for the amination of aryl halides. nih.govchemistryviews.org These reactions have seen a "renaissance" with the development of new ligand systems that allow for milder reaction conditions compared to the harsh temperatures historically required. researchgate.net These methods are crucial for the synthesis of various amino-substituted pyrazines, which are precursors to more complex molecules.

Annulation and Ring-Closure Strategies to Fused Pyrazine Systems

The 2,3-diamino functionality of this compound and its analogues makes them ideal precursors for the construction of fused heterocyclic systems through annulation and ring-closure reactions. These strategies involve the formation of a new ring fused to the pyrazine core, leading to polycyclic aromatic systems with significant biological and material science applications.

A primary example of this strategy is the synthesis of pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine rings. acs.org The condensation of a 2,3-diaminopyrazine (B78566) with a 1,2-dicarbonyl compound is a classic and versatile method for forming the pteridine (B1203161) scaffold. In this reaction, the two adjacent amino groups on the pyrazine ring react with the two carbonyl groups of the second reactant to form a new six-membered dihydropyrazine (B8608421) ring, which can then be oxidized to the aromatic pteridine system.

For instance, this compound could theoretically be reacted with various α-dicarbonyl compounds, such as glyoxal, biacetyl, or benzil, to generate the corresponding 7-(methylamino)pteridine derivatives. The nature of the substituents on the dicarbonyl reactant directly translates to the substitution pattern on the newly formed ring of the pteridine product. This modularity allows for the systematic synthesis of a library of pteridine analogues for further investigation. Pteridines themselves are important in many biological processes, and their synthesis from pyrazine precursors is a well-established field. acs.orgnih.govtandfonline.com

Table 2: Potential Annulation Reactions of 2,3-Diaminopyrazines

| Pyrazine Precursor | Dicarbonyl Reagent | Resulting Fused System |

|---|---|---|

| Generic 2,3-Diaminopyrazine | Glyoxal | Pteridine |

| Generic 2,3-Diaminopyrazine | Biacetyl | 6,7-Dimethylpteridine |

| Generic 2,3-Diaminopyrazine | Benzil | 6,7-Diphenylpteridine |

| Generic 2,3-Diaminopyrazine | Alloxan | Lumazine derivative |

This interactive table illustrates potential ring-closure reactions to form various fused pyrazine systems.

This general strategy is not limited to pteridines. The reaction with other appropriate bifunctional electrophiles can lead to a wide array of fused systems, demonstrating the utility of 2,3-diaminopyrazines as building blocks in heterocyclic chemistry.

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving control over stereochemistry and regiochemistry is a paramount challenge in the synthesis of complex organic molecules. While specific, documented examples of stereoselective or regioselective synthesis starting directly from this compound are not prevalent in the reviewed literature, the principles can be inferred from related chemical systems.

Regioselectivity: The functionalization of the pyrazine ring in this compound would be governed by the directing effects of the existing amino and methylamino substituents. Both are electron-donating groups, which activate the pyrazine ring towards electrophilic substitution, although such reactions are generally difficult on the electron-poor pyrazine core. More common are nucleophilic aromatic substitutions on halogenated precursors. In such cases, the regioselectivity of further substitutions would be influenced by the electronic and steric properties of the amino groups and any other substituents present. For instance, in metal-catalyzed cross-coupling reactions on a dihalopyrazine, the relative reactivity of the two halogen atoms can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the selective introduction of different groups at specific positions.

Stereoselectivity: Stereoselectivity becomes relevant when a chiral center is introduced into a derivative of this compound. This could occur, for example, through the modification of a substituent attached to the pyrazine ring or through reactions that create a chiral center on the ring itself. While there are no specific examples involving the title compound, general strategies for stereoselective synthesis could be applied. For example, if a derivative of this compound were to be synthesized with a side chain containing a prochiral ketone, its asymmetric reduction using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) could produce a single enantiomer of the corresponding alcohol. Similarly, the synthesis of chiral pyrazine derivatives has been reported in the context of natural product synthesis, where stereocenters are carefully constructed over multiple steps. nih.govresearchgate.net The use of chiral auxiliaries or chiral catalysts in reactions such as alkylations or additions to derivatives of this compound represents a viable, albeit underexplored, avenue for accessing enantiomerically pure compounds.

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Amino 3 Methylamino Pyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and environment of hydrogen atoms. For 2-Amino-3-(methylamino)pyrazine, a reported ¹H NMR spectrum was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). chemicalbook.com The observed chemical shifts (δ) and their assignments are detailed in the table below. chemicalbook.com The spectrum shows distinct signals corresponding to the methyl group protons, the primary amine protons, the methylamino group proton, and the aromatic protons on the pyrazine (B50134) ring, confirming the compound's core structure. chemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.23 | Doublet | 3.1 | 1H | Pyrazine C-H |

| 7.09 | Doublet | 3.1 | 1H | Pyrazine C-H |

| 6.13 | Quartet | 4.7 | 1H | NH-CH₃ |

| 5.84 | Singlet (broad) | - | 2H | NH₂ |

Note: The data presented is based on reported findings. chemicalbook.com

¹³C NMR: While ¹³C NMR is a standard technique for determining the carbon framework of a molecule, specific experimental data for this compound were not available in the surveyed literature. This analysis would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule: two in the pyrazine ring bonded to hydrogen, two in the pyrazine ring bonded to nitrogen, and one in the methyl group.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR))

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although FT-IR is a crucial technique for characterizing compounds like this compound, specific spectral data detailing the characteristic absorption bands for this compound were not found in the reviewed scientific literature. A hypothetical spectrum would be expected to show characteristic stretching and bending vibrations for N-H bonds in both the primary amino and secondary methylamino groups, C-H bonds of the aromatic ring and methyl group, and C=N and C=C bonds within the pyrazine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to confirm its molecular weight. chemicalbook.com The analysis revealed a prominent ion at an m/z of 125. chemicalbook.com This corresponds to the protonated molecule [M+H]⁺, which is consistent with the compound's molecular formula (C₅H₈N₄) and calculated molecular weight of approximately 124.15 g/mol . chemicalbook.comsigmaaldrich.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|

Note: Data is based on reported findings. chemicalbook.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a process that determines the mass percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry and purity.

The molecular formula for this compound is C₅H₈N₄. calpaclab.com Based on this, the theoretical elemental composition can be calculated. While this is a standard characterization method, specific experimental results for this compound were not available in the surveyed literature.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 48.37% |

| Hydrogen | H | 1.008 | 6.49% |

Note: Values are calculated based on the molecular formula C₅H₈N₄ and standard atomic weights.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Flash Column Chromatography, Thin Layer Chromatography)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

Flash Column Chromatography: This is a widely used purification technique in synthetic chemistry. In the documented synthesis of this compound, the crude product was purified using flash column chromatography. chemicalbook.com The stationary phase used was silica (B1680970) gel, and the mobile phase was a gradient of 0-5% methanol (B129727) in chloroform. chemicalbook.com This procedure effectively separated the desired product from byproducts and unreacted starting materials, yielding it as a yellow solid. chemicalbook.com

Thin Layer Chromatography (TLC): Although not explicitly detailed in the synthesis report, TLC is a standard and indispensable technique used alongside column chromatography. It is employed to monitor the progress of a reaction and to identify the appropriate solvent system (mobile phase) for the flash column purification by analyzing the separation of components on a small scale.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Conductivity Measurements)

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of a compound, providing insights into its electron transfer processes. The pyrazine ring is known to be electrochemically active. dtu.dk Studies on various pyrazine derivatives demonstrate that they undergo reduction and oxidation processes that can be characterized by techniques like cyclic voltammetry. dtu.dkabechem.com These analyses can be influenced by factors such as pH and the nature of substituents on the pyrazine ring. dtu.dk While these methods are applicable to the study of this compound, specific electrochemical data, such as redox potentials from cyclic voltammetry experiments, are not available in the surveyed literature for this particular compound.

Biological Activities and Pharmacological Potential of 2 Amino 3 Methylamino Pyrazine and Its Derivatives

Antimicrobial Activities

Derivatives of 2-amino-3-(methylamino)pyrazine have demonstrated a broad spectrum of antimicrobial activities, encompassing antitubercular, antibacterial, antifungal, and antiviral properties. These activities are often influenced by the nature of the substituents on the pyrazine (B50134) core.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, and infections by non-tuberculous mycobacteria (NTM) represent significant global health challenges. nih.govnih.govresearchgate.net The development of new antimycobacterial agents is crucial, particularly with the rise of drug-resistant strains. researchgate.net

Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have shown promising activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a particularly active compound with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.govnih.gov In another study, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide also demonstrated significant efficacy against Mycobacterium tuberculosis H37Rv, with MIC values of 12.5 µg/mL. researchgate.net

The antimycobacterial activity of these derivatives also extends to some non-tuberculous mycobacteria. For example, activity against Mycobacterium kansasii has been observed, with the efficacy of alkyl derivatives increasing with the length of the carbon side chain. nih.govnih.gov

Table 1: Antitubercular Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | MIC (µg/mL) |

|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 nih.govnih.gov |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 researchgate.net |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 researchgate.net |

The antibacterial potential of this compound derivatives has been evaluated against a range of bacterial pathogens. The antibacterial activity is often dependent on the structural subtype of the derivative. For example, in a series of 3-aminopyrazine-2-carboxamides, phenyl and alkyl derivatives exhibited antibacterial activity, whereas benzyl (B1604629) derivatives did not. nih.govnih.gov

One of the more active phenyl derivatives, with a 4-CF3 substitution, showed an MIC of 31.25 µM against Staphylococcus aureus and a weaker activity of 62.5 µM against methicillin-resistant S. aureus (MRSA). nih.gov In a separate study on novel triazolo[4,3-a]pyrazine derivatives, some compounds displayed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com Notably, one derivative exhibited superior antibacterial activity with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound Derivative | Bacterial Strain | MIC (µM) | MIC (µg/mL) |

|---|---|---|---|

| Phenyl derivative (R' = 4-CF3) | Staphylococcus aureus | 31.25 nih.gov | - |

| Phenyl derivative (R' = 4-CF3) | Methicillin-resistant S. aureus | 62.5 nih.gov | - |

| Triazolo[4,3-a]pyrazine derivative 2e | Staphylococcus aureus | - | 32 mdpi.com |

| Triazolo[4,3-a]pyrazine derivative 2e | Escherichia coli | - | 16 mdpi.com |

Antifungal activity has been observed across various structural subtypes of 3-aminopyrazine-2-carboxamide derivatives. nih.govnih.gov The primary targets for this antifungal action have been identified as Trichophyton interdigitale and Candida albicans. nih.govnih.gov The broad observation of antifungal properties suggests a promising avenue for the development of new antifungal agents based on this chemical scaffold.

While research on the antiviral properties of this compound itself is limited, related arylazoenamines have demonstrated in vitro antiviral activity against a range of RNA viruses. nih.gov These include Coxsackie B2 virus (CVB-2), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV), with EC50 values often in the range of 0.8 to 10 μM. nih.gov The structural relationship between arylazoenamines and ortho-aminoazocompounds suggests that derivatives of this compound could also possess antiviral potential, though further specific studies are required. nih.gov

Antineoplastic and Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a subject of investigation. In a study of 3-aminopyrazine-2-carboxamides, four of the most active antimicrobial compounds were evaluated for their in vitro cytotoxicity in the HepG2 human liver cancer cell line. nih.govnih.gov Of these, only one compound was found to exert some level of cytotoxicity, indicating a degree of selectivity in its biological action. nih.govnih.gov

In other studies, derivatives of 2-amino-1,4-naphthoquinone-benzamide have been designed and synthesized as new cytotoxic agents. nih.gov These compounds have shown excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with many being more potent than the standard drug cisplatin (B142131). nih.gov For instance, an aniline (B41778) derivative and a 3-nitroaniline (B104315) derivative were found to be approximately 78.75 times more potent than cisplatin against this cell line. nih.gov These compounds were also shown to induce apoptosis in cancer cells, as evidenced by an increase in the Sub-G1 phase of the cell cycle. nih.gov

Furthermore, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been synthesized and evaluated for their anti-cancer activity against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines. nih.gov One derivative was found to be particularly potent against PC3 cells with an IC50 value of 0.19 µM. nih.gov These compounds were suggested to mediate their cytotoxic effects through the induction of apoptosis. nih.gov

Table 3: Cytotoxic Activity of Selected Pyrazine and Related Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate) | 0.19 nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | 1.66 nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | 4.55 nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (aniline derivative 5e) | MDA-MB-231 (Breast) | 0.4 nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (3-nitroaniline derivative 5l) | MDA-MB-231 (Breast) | 0.4 nih.gov |

Modulation of Photosynthetic Electron Transport Systems

The modulation of photosynthetic electron transport is a key mechanism for many herbicides. While direct studies on this compound are not prevalent, related heterocyclic compounds have been investigated for this activity. For example, pyrazole (B372694) derivatives have been synthesized and evaluated as potential inhibitors of the photosynthetic electron transport chain at the level of photosystem II (PSII). nih.gov Some of these compounds exhibited significant inhibitory properties, comparable to commercial herbicides. nih.gov The interaction of these compounds with the photosynthetic apparatus can disrupt the flow of electrons, which is crucial for plant growth. nih.gov The structural similarities between pyrazines and other nitrogen-containing heterocyclic compounds suggest that this compound derivatives could also potentially modulate photosynthetic electron transport, representing a possible application in agriculture.

Receptor-Ligand Interactions and Antagonist Profiling

Derivatives of the pyrazine core have been extensively studied for their ability to interact with and modulate the activity of various biological receptors and enzymes, demonstrating potential in several therapeutic areas.

The neuropeptide S (NPS) system is recognized for its role in modulating central nervous system (CNS) disorders such as anxiety, sleep disorders, and substance abuse. acs.org Consequently, the development of small molecule antagonists for the Neuropeptide S Receptor (NPSR) is an active area of research. nih.govrti.org A series of diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-ones, which feature a pyrazine-like core, have been synthesized and assessed for their antagonist activity at the NPSR. acs.org

Structure-activity relationship studies revealed that the receptor tolerates variations in size and polarity at several positions on these analogs. The most potent antagonists were found to be those with simple aliphatic ureas or ureas containing basic amine substituents that were also substituted with hydrophobic groups. acs.org For example, N-butyl urea derivatives and those with a piperidinoethyl group showed significant antagonist activity. acs.org The discovery of these potent antagonists provides valuable tools for investigating NPSR pharmacology. nih.govnih.gov

Table 1: NPSR Antagonist Activity of Diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-one Derivatives Data sourced from studies on N-substituted derivatives.

| Substituent Group | Observed Activity | Reference |

|---|---|---|

| Simple Aliphatic Ureas (e.g., N-butyl) | Potent NPSR Antagonism | acs.org |

| Ureas with Basic Amine-containing Substituents (e.g., piperidinoethyl) | Potent NPSR Antagonism | acs.org |

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response pathway, making it a key target in cancer therapy. nih.govnih.gov Inhibition of CHK1 can sensitize cancer cells, particularly those with a defective G1 checkpoint, to DNA-damaging agents. nih.gov A novel series of potent and orally bioavailable 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives have been developed as selective CHK1 inhibitors. nih.govacs.org

These inhibitors were created by hybridizing two lead scaffolds identified through fragment-based drug design. nih.govacs.org Optimization for potency and selectivity led to the identification of compound CCT244747, a highly potent and selective CHK1 inhibitor. acs.org This compound effectively modulated the DNA damage response pathway in human tumor xenografts and demonstrated antitumor activity both as a single agent and in combination with chemotherapy. nih.govacs.org Studies showed that while removing the 5-substituent compromised potency, larger groups were generally well-tolerated, with potency often increasing with size. nih.govacs.org

Table 2: CHK1 Inhibitory Activity of Pyrazine Derivatives

| Compound Series | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | Potent and selective CHK1 inhibition | Optimized compound CCT244747 shows in vivo antitumor activity. Potency generally increases with the size of the 5-substituent. | nih.govacs.org |

| Thiophenecarboxamide ureas | CHK1 inhibition | Identified through high-throughput screening; led to the development of clinical candidate AZD7762. | acs.org |

Pyrazine-based structures have shown inhibitory activity against other important enzyme targets. A series of 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides were designed and evaluated as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a target for new tuberculosis treatments. nih.gov High levels of inhibition of the isolated enzyme were observed, particularly with derivatives containing a 2-substituted benzamide (B126). The extent of this inhibition was found to be strongly dependent on the metal cofactor present, with the highest inhibition seen in the presence of Ni²⁺. nih.gov

In another study, an isomer of formycin, 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, was found to be a competitive and irreversible inhibitor of S-adenosylhomocysteinase. nih.gov It also acted as a very poor substrate for adenosine (B11128) deaminase. nih.gov This compound inhibited the growth of L1210 leukemia cells in culture by inhibiting the cellular uptake of nucleic acid precursors. nih.gov

Table 3: Inhibition of Various Enzymes by Pyrazine Derivatives

| Derivative Class | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| 3-Amino-N-(thiazol-2-yl)pyrazine-2-carboxamides | Mycobacterial Methionine Aminopeptidase 1 (MtMetAP1) | High inhibition observed, especially with 2-substituted benzamide derivatives in the presence of Ni²⁺. | nih.gov |

| 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine | S-adenosylhomocysteinase, Adenosine deaminase | Acts as a competitive and irreversible inhibitor of S-adenosylhomocysteinase and a poor substrate for adenosine deaminase. | nih.gov |

Antioxidative Stress Response Activities

The cellular response to oxidative stress is a critical defense mechanism against damage from reactive oxygen species (ROS). The Nrf2/ARE pathway is a key anti-oxidative defense system. nih.gov Certain amino-polycyclic aromatic hydrocarbons have been shown to activate this system, leading to the increased expression and nuclear translocation of Nrf2 and subsequent up-regulation of protective proteins like heme oxygenase-1 (HO-1). nih.gov

While direct studies on this compound are limited, related pyrazine hybrids have shown the ability to modulate oxidative stress pathways. For instance, a hybrid of ligustrazine (a pyrazine derivative) and curcumin (B1669340) was found to inhibit the enzyme thioredoxin reductase (TrxR). mdpi.com This inhibition led to an accumulation of ROS in cancer cells, suggesting a pro-oxidant mechanism that could be harnessed for therapeutic effect in oncology. mdpi.com This demonstrates that pyrazine derivatives can modulate the cellular redox environment through various mechanisms.

Anti-inflammatory Properties

Inflammation is a key pathological process in many chronic diseases. nih.gov Pyrazine derivatives have demonstrated significant anti-inflammatory potential. mdpi.com For example, amino derivatives of diaryl pyrimidines, which are structurally related to pyrazines, have been shown to possess potent anti-inflammatory activity. mdpi.com

In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages, these compounds were effective inhibitors of nitric oxide (NO) and interleukin-6 (IL-6) secretion. mdpi.com The placement of amino groups on the aryl rings was critical for activity, with para-substituted amino groups providing the highest potency against NO and IL-6. mdpi.com In another example, a pyrazolone (B3327878) derivative demonstrated dose-dependent inhibitory action in acute models of inflammation, such as carrageenan-induced edema, and showed significant anti-arthritic activity in chronic models. nih.gov The mechanisms for such anti-inflammatory effects can be diverse, including the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. nih.gov

Table 4: Anti-inflammatory Activity of Pyrimidine (B1678525) and Pyrazolone Derivatives

| Compound Class | Model | Key Anti-inflammatory Effects | Reference |

|---|---|---|---|

| Amino derivatives of diaryl pyrimidines | LPS-stimulated macrophages | Inhibition of Nitric Oxide (NO) and Interleukin-6 (IL-6) secretion. | mdpi.com |

| Pyrazolone derivative (Compound IIIA) | Carrageenan-induced rat paw edema | Dose-related inhibition of acute edema. | nih.gov |

| Pyrazolone derivative (Compound IIIA) | Adjuvant-induced arthritis in rats | Prominent anti-arthritic activity in chronic inflammation. | nih.gov |

Immunomodulatory Effects

Beyond general anti-inflammatory actions, certain compounds can specifically modulate the immune system's response, an effect known as immunomodulation. mdpi.com This can involve shifting the balance of immune cell populations or altering cytokine profiles. For instance, the compound 2-amino-3H-phenoxazin-3-one (APO), an amino-heterocycle with structural similarities to aminopyrazines, has demonstrated potent immunomodulatory properties. nih.gov

APO was found to increase the secretion of the anti-inflammatory cytokine IL-4 by T-cells and promote the polarization of CD4+ T-helper cells toward the anti-inflammatory Th2 phenotype. nih.gov This effect appears to be mediated, at least in part, by the downregulation of IL-12 production. nih.gov Such a shift toward a Th2 response suggests a therapeutic strategy for T-cell-mediated inflammatory diseases. nih.gov Furthermore, studies on the previously mentioned aminoaryl pyrimidine derivatives showed that they provided protective activity in an in-vivo model of acute lung injury without causing the immunosuppression typically associated with steroid anti-inflammatory drugs like dexamethasone. mdpi.com This highlights the potential for developing pyrazine-based immunomodulators with a more targeted and favorable profile.

pH-Dependent Biological Activity

The biological activity of chemical compounds can be significantly influenced by the pH of their environment. This phenomenon is particularly relevant for molecules with ionizable groups, where changes in pH can alter their protonation state, and consequently, their conformation, solubility, and ability to interact with biological targets. Research into pyrazine derivatives has revealed that their pharmacological effects can indeed be pH-dependent.

A notable example is a pyrazine-functionalized carbazole (B46965) derivative, 3,6-PIRAMICAR, which was synthesized by coupling 2-amino-5-bromo-3-methylaminepyrazine (ABMAP) to a carbazole scaffold nih.gov. Studies on this compound demonstrated a clear pH-dependent antifungal activity. Its efficacy against Candida species was found to be strongly stimulated in acidic conditions nih.gov. This suggests that the lower pH environment enhances the compound's ability to exert its antifungal effects.

Detailed research findings highlight the extent of this pH-dependent enhancement. When tested against the fungal pathogen Candida krusei at an acidic pH of 4, 3,6-PIRAMICAR was found to be significantly more potent than the conventional antifungal drug fluconazole (B54011) nih.gov. The comparative analysis showed a marked increase in its activity, as detailed in the table below.

Table 1: Comparative Antifungal Activity of 3,6-PIRAMICAR against Candida krusei at pH 4

| Metric | Enhancement Factor vs. Fluconazole |

|---|---|

| MIC | 8 times more effective |

| MIC₅₀ | 14 times more effective |

| MFC | Approximately 4 times more effective |

Data sourced from a study on a pyrazine-functionalized carbazole derivative nih.gov. MIC (Minimum Inhibitory Concentration), MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates), MFC (Minimum Fungicidal Concentration).

This principle of pH influencing the properties of pyrazine-containing molecules is also observed in other contexts. For instance, pH-dependent emission studies on pyrazine-functionalized Ruthenium(II)-complexes showed that a decrease in pH from 7 to 1 resulted in significant changes in their emission intensities nih.gov. While not a direct measure of biological activity, this demonstrates that the electronic and photophysical properties of the pyrazine moiety can be modulated by ambient pH nih.gov.

The strategy of engineering pH-dependent activity is a known approach in medicinal chemistry. For example, introducing histidine residues into bioactive peptides has been shown to confer pH-dependent cytotoxicity, with activity increasing 2- to 8-fold as the pH drops from 7.4 to 5.5 nih.govnih.gov. This general principle underscores that the pH-sensitive nature observed in pyrazine derivatives is a recognized mechanism for tuning biological effects, potentially allowing for targeted activity in specific physiological or pathological environments, such as acidic tumor microenvironments or fungal infection sites.

Mechanistic Studies and Structure Activity Relationship Sar Investigations

Elucidation of Molecular Mechanisms of Action (MoA)

The precise molecular mechanism of action for 2-Amino-3-(methylamino)pyrazine has not been fully elucidated in publicly available research. However, the pyrazine (B50134) scaffold is a key component in many biologically active compounds, suggesting potential pathways and targets.

Target Identification and Validation (e.g., Fatty Acid Synthase I, GlcN-6-P Synthase, PanD)

While this compound itself has not been explicitly identified as an inhibitor of the following enzymes, related pyrazine-containing structures have been investigated against these targets.

Fatty Acid Synthase (FASN): FASN is a crucial enzyme in the de novo synthesis of fatty acids and is overexpressed in many cancer cells, making it a therapeutic target. nih.govnih.gov The thioesterase domain of FASN, which releases the final palmitic acid product, is a particular focus for inhibitor design. nih.gov Structure-based virtual screening has been employed to identify novel FASN inhibitors from chemical databases. nih.gov

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a target for developing antifungal agents because it is essential for the formation of the fungal cell wall. nih.govnih.gov It catalyzes the reaction between L-glutamine and D-fructose-6-phosphate. nih.gov Inhibitors are often designed as analogues of the substrates or the transition state intermediate. nih.govnih.gov

PanD: There is limited specific information linking pyrazine derivatives to PanD (Aspartate-α-decarboxylase), an enzyme in the pantothenate (Vitamin B5) biosynthesis pathway, which is a target for antimicrobials.

Biochemical Pathway Modulation

The pyrazine ring is a core structure in numerous naturally occurring and synthetic molecules that modulate various biochemical pathways.

Folic Acid Synthesis: Certain sulfonamide drugs containing a pyrazine ring, such as Sulfametopyrazine, act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria and protozoa. drugbank.com This disrupts the production of purines and pyrimidines, thereby inhibiting cell growth and multiplication. drugbank.com

Neurotransmission: In mammals, nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthases (NOS). Inhibitors of neuronal NOS (nNOS) based on a 2-aminopyridine (B139424) scaffold, structurally related to aminopyrazines, have been developed to explore treatments for neurodegenerative diseases. nih.gov

Role of Redox Activity in Biological Processes

The redox properties of pyrazine compounds can contribute to their biological effects. While specific studies on the redox activity of this compound are scarce, research on related heterocyclic compounds provides some insights. For instance, certain amino-pyrazole derivatives have been shown to inhibit superoxide (B77818) anion production and lipid peroxidation, indicating a potential protective effect against oxidative stress. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity.

While no QSAR models have been published specifically for a series of compounds centered on this compound, such studies are common for other pyrazine derivatives. For example, 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives to identify key structural features that enhance their inhibitory activity against Bruton's tyrosine kinase (BTK), a target for autoimmune diseases. japsonline.com These models revealed that steric and hydrophobic interactions are significant contributors to the compounds' potency. japsonline.com Similarly, 2D-QSAR models have been used to predict the odor thresholds of various pyrazine derivatives based on electronic and quantum chemical descriptors. ijournalse.org

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies for pyrazine-containing molecules often utilize both ligand-based and structure-based approaches.

Ligand-Based Design: This approach uses the knowledge of known active molecules to design new ones. For example, new coordination compounds with a pyrazine derivative (N′-benzylidenepyrazine-2-carbohydrazonamide) have been designed and synthesized to explore their potential as anticancer and antimicrobial agents. nih.gov

Structure-Based Design: This method relies on the 3D structure of the biological target. The design of inhibitors for mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a target for tuberculosis treatment, involved creating substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. nih.gov X-ray co-crystal structures of inhibitors bound to enzymes like nitric oxide synthase have been used to understand the detailed interactions that confer potency and selectivity, guiding further modifications. nih.gov

Impact of Chemical Modifications on Biological Potency and Selectivity

Modifying the chemical structure of a parent compound is a fundamental strategy in drug discovery to enhance potency and selectivity. Studies on related pyrazine scaffolds demonstrate this principle.

Substitution on the Pyrazine Ring: In the development of inhibitors for mycobacterial MetAP1, substitution at the 3-position of the pyrazine ring with a 2-substituted benzamide (B126) was found to result in high inhibition of the enzyme. nih.gov For antimalarial 1,2,4-triazolo[4,3-a]pyrazines, substituting an amine at the 8-position of the pyrazine ring generally reduces activity. nih.gov

Bioisosteric Replacement: In the development of nNOS inhibitors, replacing the 2-aminopyridine scaffold with a 2-aminopyrimidine (B69317) (a bioisosteric replacement) led to a 438-fold loss in potency, highlighting the critical role of the scaffold's electronic and structural properties. nih.gov

Coordination with Metal Ions: The biological activity of pyrazine derivatives can be modified by creating coordination complexes. Ruthenium(III) complexes with a brominated derivative, 2-amino-5-bromo-3-(methylamino)pyrazine, have been synthesized and characterized. rsc.orgresearchgate.net

The following table summarizes findings from studies on related pyrazine derivatives, illustrating how chemical modifications can influence biological activity.

| Base Scaffold | Modification | Target/Activity | Observation |

| 3-Amino-pyrazine-2-carboxamide | Substitution at 3-position with 2-substituted benzamide | Mycobacterial MetAP1 | High enzyme inhibition observed. nih.gov |

| 1,2,4-Triazolo[4,3-a]pyrazine | Amine substitution at 8-position | Antimalarial (P. falciparum) | Generally reduced antimalarial activity. nih.gov |

| 2-Aminopyridine (related scaffold) | Replacement of pyridine (B92270) with 2-aminopyrimidine | Neuronal Nitric Oxide Synthase (nNOS) | 438-fold loss in inhibitory potency. nih.gov |

| Pyrazine derivative | Coordination with Ruthenium(III) | Antibacterial/Antifungal | Creation of new metal complexes with potential biological activity. rsc.orgresearchgate.net |

Analysis of Substituent Effects (e.g., Alkyl Chain Length, Halogenation, Amino Substitutions)

The biological activity of pyrazine derivatives can be significantly modulated by the nature and position of various substituents on the pyrazine core. Structure-activity relationship (SAR) studies have demonstrated that modifications involving alkyl chains, halogens, and amino groups can lead to substantial changes in potency and selectivity.

Alkyl Chain Length:

The length of alkyl substituents, particularly in amino side chains, has been shown to be a critical determinant of biological activity in several classes of heterocyclic compounds, including those with a pyrazine scaffold. For a series of N-substituted 3-aminopyrazine-2-carboxamides, an increase in the length of the alkyl chain on the carboxamide nitrogen was correlated with enhanced antimycobacterial and antibacterial activity. nih.gov This suggests that the lipophilicity and spatial extension provided by longer alkyl chains may facilitate better interaction with the biological target or improve membrane permeability.

Similarly, in a study of 9-alkylamino-1,2,3,4-tetrahydroacridines, the antileishmanial activity was observed to increase with the elongation of the carbon chain linker. mdpi.com This trend, however, can be context-dependent, as excessive chain length may lead to a decrease in activity due to unfavorable steric interactions or reduced solubility.

Table 1: Effect of Alkyl Chain Length on the Bioactivity of Pyrazine Analogs

| Compound Series | Alkyl Chain Position | Trend in Bioactivity with Increasing Chain Length | Biological Activity |

| N-substituted 3-aminopyrazine-2-carboxamides | Carboxamide nitrogen | Increased | Antimycobacterial, Antibacterial |

| 9-alkylamino-1,2,3,4-tetrahydroacridines | 9-amino position | Increased | Antileishmanial |

Halogenation:

The introduction of halogen atoms onto the pyrazine ring is a common strategy to modulate the electronic properties and metabolic stability of the molecule, thereby influencing its biological profile. nih.govnih.gov The position and nature of the halogen are crucial. For instance, in a series of 1,2,3,4-tetrahydroacridine (B1593851) derivatives, the presence of a chlorine atom at the C-6 position was generally found to enhance antileishmanial activity. mdpi.com

However, the effect of halogenation is not uniform across all halogens. In some metal complexes of aminopyridine derivatives, compounds containing bromine or iodine exhibited moderate activity, whereas their chlorinated counterparts were inactive, underscoring the distinct impact of different halogens on bioactivity. researchgate.net The introduction of halogens can alter the electron distribution within the pyrazine ring, affect pKa values of nearby functional groups, and introduce new potential binding interactions, such as halogen bonding. nih.gov

Table 2: Influence of Halogenation on the Bioactivity of Heterocyclic Compounds

| Compound Series | Halogen and Position | Observed Effect on Bioactivity |

| 1,2,3,4-tetrahydroacridines | Chlorine at C-6 | Enhanced antileishmanial activity |

| Metal complexes of aminopyridines | Bromine or Iodine | Moderate activity |

| Metal complexes of aminopyridines | Chlorine | Inactive |

Amino Substitutions:

The amino groups on the 2- and 3-positions of the pyrazine ring are critical for the biological activity of many derivatives. In the development of antimalarial 3,5-diaryl-2-aminopyrazine analogues, it was discovered that modifications to the 2-amino group resulted in a significant loss of activity, highlighting its essential role in the pharmacophore. nih.gov This suggests that the 2-amino group is likely involved in crucial hydrogen bonding interactions with the target protein.

Further substitutions on the amino groups can also have a profound impact. For instance, in a series of adenosine (B11128) A1/A3 receptor antagonists with a pyrazolo[3,4-d]pyridazine scaffold, a 7-benzylamino group was found to be a key feature for high affinity. nih.govcam.ac.uk The nature of the substituent on the amino group can influence the compound's affinity, selectivity, and pharmacokinetic properties.

Stereochemical Influence on Bioactivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral centers within a molecule can lead to enantiomers or diastereomers that may exhibit significantly different potencies, selectivities, and even different pharmacological effects.

In the context of pyrazine derivatives, stereochemistry has been shown to be a critical factor. A study on the stereoselective synthesis of bis-steroidal pyrazine derivatives revealed that the biological activity against human cancer cell lines was closely linked to the stereochemistry of the substituted groups. nih.govtandfonline.com For example, a mixture of α and β isomers at a specific position showed a significant enhancement in activity compared to a single isomer, indicating that the spatial orientation of substituents is crucial for optimal interaction with the biological target. nih.gov

While specific stereochemical studies on this compound itself are not extensively reported, the principle that stereoisomers can have different biological activities is a fundamental concept in medicinal chemistry. The presence of a chiral center, which could be introduced through substitution, would necessitate the separation and individual evaluation of the enantiomers to fully understand their pharmacological profiles. The differential activity of stereoisomers often arises from their distinct abilities to fit into the chiral binding pocket of a receptor or enzyme.

Pharmacophore Generation and Mapping

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model can then be used to design new, more potent ligands or to screen virtual libraries for potential drug candidates.

For scaffolds related to this compound, pharmacophore models have been successfully developed to understand their interaction with various biological targets. For instance, in the discovery of dual adenosine A1/A2A receptor antagonists, a pharmacophore model was generated for compounds with a pyrazine core. plos.org This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic regions, all positioned at specific distances and orientations from each other.

A study on pyrazolo[3,4-d]pyridazine-based adenosine receptor ligands, which share structural similarities with aminopyrazines, also utilized molecular modeling to understand the structural requirements for receptor binding. mdpi.com These studies often reveal that specific nitrogen atoms in the pyrazine or related heterocyclic core act as crucial hydrogen bond acceptors, while substituted amino groups can serve as hydrogen bond donors. The aromatic and hydrophobic substituents contribute to van der Waals and π-π stacking interactions within the binding pocket.

Furthermore, pharmacophore mapping has been applied to pyrazine derivatives to identify potential inhibitors of non-nucleoside reverse transcriptase (NNRTIs). researchgate.net These models help to visualize the key interaction points between the ligand and the enzyme's active site, guiding the rational design of new inhibitors with improved affinity and specificity.

Table 3: Common Pharmacophoric Features for Pyrazine-based Ligands

| Pharmacophoric Feature | Role in Binding |

| Hydrogen Bond Acceptors | Interaction with donor residues in the binding site (e.g., ring nitrogens) |

| Hydrogen Bond Donors | Interaction with acceptor residues in the binding site (e.g., amino groups) |

| Aromatic Rings | π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Groups | van der Waals interactions within hydrophobic pockets |

Computational Chemistry and in Silico Research of 2 Amino 3 Methylamino Pyrazine

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of 2-Amino-3-(methylamino)pyrazine, to the active site of a target protein.

Research on related pyrazine-based compounds has successfully utilized molecular docking to understand their mechanism of action. For instance, docking studies on pyrazine-linked 2-aminobenzamides against Histone Deacetylase (HDAC) enzymes, specifically HDAC1, 2, and 3, have been performed to rationalize their binding modes and structure-activity relationships (SAR) mdpi.com. Similarly, derivatives of 3-amino-pyrazine-2-carboxamide were docked into the binding site of Fibroblast Growth Factor Receptor 2 (FGFR2) to investigate their potential as FGFR inhibitors nih.gov. These studies typically reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for the ligand's inhibitory activity researchgate.net. For example, the pyrazine (B50134) ring itself is often involved in π-π stacking interactions with aromatic residues like Phenylalanine and Histidine within the protein's active site researchgate.net.

While specific docking studies on this compound are not detailed in the provided results, the methodology would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant biological target. The resulting binding affinity scores and interaction patterns can help prioritize it for further experimental testing.

Table 1: Example Interactions from Molecular Docking of Pyrazine Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Pyrazine-linked 2-aminobenzamides | HDAC1/HDAC2 | Not specified | Not specified | mdpi.com |

| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR2 | Not specified | Not specified | nih.gov |

| Pyrazine hydrazides | HDAC3 | Phe144, Phe200, His172 | π-π stacking | researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. They provide valuable information on the conformational stability of a ligand-protein complex and the dynamics of their interactions.

For pyrazine-based compounds, MD simulations have been employed to complement molecular docking studies. For example, simulations of a pyrazine-oxadiazole hybrid bound to the DprE1 enzyme revealed superior structural stability and consistent binding interactions, supporting its potential as an antitubercular agent researchgate.net. In another study, MD simulations were used to explore the interaction between various substituted pyrazines and Human Serum Albumin (HSA), showing that the binding of these compounds can enhance the stability of the protein semanticscholar.orgresearchgate.net. The simulations can track parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues over the simulation period nih.gov.

Applying MD simulations to a complex of this compound with a target protein would allow researchers to validate the stability of the binding pose predicted by docking, observe conformational changes, and analyze the persistence of key intermolecular interactions, such as hydrogen bonds, over time physchemres.org.

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | The stability and importance of specific hydrogen bond interactions for binding affinity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can predict a molecule's electronic structure, reactivity, and spectroscopic properties.

For pyrazine derivatives, DFT calculations at the B3LYP level of theory have been used to study the relationship between electronic properties (like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)) and their corrosion inhibition efficiency science.gov. The molecular electrostatic potential (MEP) can also be calculated to predict sites that are susceptible to electrophilic and nucleophilic attack science.gov.

For this compound, quantum chemical calculations could be used to determine its charge distribution, dipole moment, and orbital energies. This information would be valuable for understanding its reactivity and its ability to participate in various intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are critical for its binding to a biological target.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target nih.gov. Once a "hit" compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties.

Collaborative virtual screening efforts have been successful in exploring hit series for diseases like visceral leishmaniasis, using proprietary libraries to rapidly expand the chemical space around a hit chemotype nih.govresearchgate.net. For pyrazine-containing scaffolds, such as imidazo[1,2-a]pyrazines, structure-activity relationship (SAR) optimization has led to the development of potent and brain-penetrant lead compounds nih.gov. Lead optimization can involve computational approaches like Free Energy Perturbation (FEP) calculations to accurately predict the binding affinities of modified compounds, guiding the synthesis of more potent analogs nih.gov.

This compound could serve as a fragment or starting point for a virtual screening campaign. Derivatives could be computationally designed and docked against a target of interest. The most promising candidates would then be synthesized and tested, with the results feeding back into further rounds of computational design and optimization chemrxiv.org.

In Silico Prediction of Biological Activity and Selectivity

In silico methods can be used to predict the biological activity and selectivity of compounds before they are synthesized and tested in the lab. This is often done using software that has been trained on large datasets of known active and inactive compounds.

Web-based tools and specialized software can predict a wide range of biological activities and potential molecular targets for a given chemical structure researchgate.netucj.org.ua. For example, studies on aminoquinoline derivatives have used such tools to predict pharmacokinetic parameters and identify potential binding targets by comparing them to known drugs ucj.org.ua. These predictions can help to identify potential therapeutic applications for new compounds and to anticipate potential off-target effects.

For this compound, in silico prediction tools could be used to generate a profile of its likely biological activities. By inputting its structure into predictive models, researchers could get hypotheses about its potential efficacy against various diseases, its mechanism of action, and its selectivity for specific protein targets nih.gov.

Development of Computational Models for Drug Discovery

The development of computational models is a key aspect of modern computer-aided drug discovery (CADD) mdpi.com. These models can range from simple quantitative structure-activity relationship (QSAR) models to complex machine learning and artificial intelligence algorithms capable of de novo drug design.

The chemical scaffold of this compound could be used as a starting point for the development of new computational models. By synthesizing and testing a library of related compounds, a dataset could be generated to build a QSAR model. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the drug discovery process toward more potent and selective compounds.

Advanced Research Applications and Future Perspectives

2-Amino-3-(methylamino)pyrazine as a Core Scaffold for Novel Therapeutics

The pyrazine (B50134) heterocycle is a key component in numerous clinically approved drugs, including bortezomib (B1684674) and pyrazinamide (B1679903), highlighting the scaffold's value in drug discovery. mdpi.com this compound and its close analogues serve as a foundational scaffold for the synthesis of a new generation of therapeutic agents, particularly kinase inhibitors. The arrangement of its donor atoms is suitable for creating molecules that can fit into the ATP-binding pockets of various kinases, which are crucial targets in oncology. nih.govnih.gov

Research has focused on modifying this core to develop potent and selective inhibitors for various disease-relevant targets. For instance, derivatives of the aminopyrazine scaffold have been synthesized and optimized to target critical cell signaling proteins. The hybridization of different pharmacophores onto the pyrazine core is a common strategy to enhance potency and modulate pharmacokinetic properties. nih.govmdpi.com

Detailed research findings have shown that aminopyrazine-based structures can be potent inhibitors of key enzymes implicated in cancer. For example, a series of 3-amino-pyrazine-2-carboxamide derivatives were designed and evaluated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver. nih.gov One compound, 18i , emerged as a pan-FGFR inhibitor with strong in vitro activity against FGFR1-4 and exhibited potent antitumor effects in cancer cell lines with FGFR abnormalities. nih.gov Similarly, another study developed 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as highly selective and orally bioavailable inhibitors of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response pathway. nih.gov The optimized compound from this series, CCT244747 , showed antitumor activity both as a single agent and in combination with chemotherapy in preclinical models. nih.gov

Table 1: Examples of Therapeutics Derived from the Aminopyrazine Scaffold

| Compound Class | Target | Key Research Finding | Reference |

|---|---|---|---|

| 3-Amino-pyrazine-2-carboxamide Derivatives | FGFR1-4 | Compound 18i identified as a potent pan-FGFR inhibitor, blocking downstream signaling and exhibiting antitumor activity in cancer cell lines. | nih.gov |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Optimized compound CCT244747 is a potent, selective, and orally bioavailable inhibitor with single-agent antitumor activity. | nih.gov |

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis | Compound 8 showed antimycobacterial activity equivalent to pyrazinamide with low cytotoxicity. | mdpi.com |

Design and Synthesis of Multi-Targeted Ligands and Hybrid Molecules

The complexity of diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), which can modulate multiple biological targets simultaneously. nih.govmdpi.com The this compound scaffold is an attractive starting point for creating such molecules. Its multiple functionalization points allow for the rational design and synthesis of hybrid molecules that combine different pharmacophores into a single chemical entity. mdpi.comnih.gov

The synthesis of these complex molecules often involves linking the pyrazine core to another biologically active molecule via a carefully chosen linker. nih.gov For example, researchers have created hybrids by combining pyrazine derivatives with natural products like cinnamic acid, curcumin (B1669340), or flavonoids to generate novel compounds with enhanced antitumor or anti-inflammatory activities. mdpi.comnih.gov A series of ligustrazine-curcumin hybrids demonstrated significant inhibitory effects on lung cancer cells by promoting the accumulation of reactive oxygen species (ROS). nih.gov Another study reported on chalcone-pyrazine derivatives with potent inhibitory effects against various human cancer cell lines, with one compound showing an IC₅₀ value as low as 0.012 µM against the MCF-7 breast cancer cell line. nih.gov

While direct synthesis of MTDLs from this compound is an emerging area, the principles are well-established using related structures. For instance, a series of triazine-based MTDLs were developed for Alzheimer's disease, designed to inhibit the β-site APP-cleaving enzyme 1 (BACE1), scavenge free radicals, and chelate metal ions. nih.gov This demonstrates a successful strategy that could be adapted to the aminopyrazine scaffold. The synthesis of such hybrids typically involves multi-step reactions, such as coupling the pyrazine core with another molecule using amide bond formation or other cross-coupling reactions. nih.govnih.gov

Development of Diagnostic and Imaging Agents

The application of pyrazine derivatives extends to the development of agents for medical diagnostics and imaging, such as Positron Emission Tomography (PET). The nitrogen atoms within the pyrazine ring are effective chelators for metallic radionuclides, which are essential for PET imaging. While specific studies detailing the use of this compound as an imaging agent are not prominent, the underlying chemistry of the pyrazine scaffold makes it a suitable candidate for such applications.

The development of a pyrazine-based imaging agent would involve radiolabeling the molecule with a positron-emitting isotope. The resulting radiotracer could then be used to visualize and quantify biological processes in vivo. The design would leverage the scaffold's ability to be attached to a targeting moiety that directs the agent to a specific biological target, such as a receptor or enzyme overexpressed in a disease state. The pyrazine core's properties could be fine-tuned to optimize the pharmacokinetic profile of the imaging agent, ensuring it reaches the target tissue and is cleared from non-target areas efficiently.

Role in Bioinorganic Chemistry and Coordination Chemistry

In bioinorganic and coordination chemistry, pyrazine and its derivatives are valued as versatile ligands for forming complexes with various transition metals. scispace.comrsc.orgnih.gov The nitrogen atoms of the pyrazine ring and its amino substituents act as excellent donor sites, allowing the ligand to bind to metal ions in different coordination modes. rsc.orgmdpi.com

A notable study investigated the coordination chemistry of 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP), a close analogue of the title compound, with Ruthenium(III). scispace.comrsc.org In the resulting complex, [RuCl₂(ABMAP)₂]Cl, the ruthenium ion is coordinated by the nitrogen atoms of the amino and methylamino groups of two ABMAP ligands, forming a stable octahedral geometry. scispace.comrsc.org Spectroscopic analyses, including FT-IR and UV-Vis, confirmed the coordination, and the stability of the complex was determined in both solution and solid states. scispace.com Such research is part of a broader effort to develop metal-based therapeutic agents, where the coordination of a drug-like ligand to a metal ion can enhance its biological activity. rsc.org

Table 2: Coordination Complexes of an Aminopyrazine Analogue

| Complex | Metal Ion | Ligand | Coordination Site | Geometry | Reference |

|---|---|---|---|---|---|

| [RuCl₂(ABMAP)₂]Cl | Ru(III) | 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP) | N atoms of amine and methylamine (B109427) groups | Octahedral | scispace.comrsc.org |

Studies on other pyrazine derivatives have shown their ability to form complexes with a range of metal ions, including Mn(II), Fe(III), Co(II), and Ni(II), where the ligand typically acts in a bidentate fashion, coordinating through a ring nitrogen and an exocyclic nitrogen atom. nih.gov

Applications in Materials Science (e.g., Organic Optoelectronics)

The electronic properties of the pyrazine ring, particularly its π-acidity, make it a valuable component in materials science, especially for organic electronics and optoelectronics. acs.org Pyrazine-based ligands can influence the electronic structure and redox properties of metal complexes, which is crucial for applications in sensors, catalysts, and light-emitting devices. acs.org

Research into bis(imino)pyrazine-supported iron complexes has demonstrated that the pyrazine core is a stronger π-acceptor than the related pyridine (B92270) core. acs.org This enhanced π-acidity, confirmed by the higher ν(CO) stretching frequencies in the corresponding iron carbonyl complex, reduces electron back-bonding and alters the material's electronic properties. acs.org The redox-active nature of these pyrazine-based ligands allows them to participate in electron transfer processes, a key feature for optoelectronic applications. acs.org

Furthermore, the ability of pyrazine derivatives to act as bridging ligands in coordination polymers and metal-organic frameworks (MOFs) is another significant area of materials science research. mdpi.com These materials have potential applications in gas storage, separation, and catalysis. The specific functional groups on the this compound molecule could be exploited to tune the properties of such advanced materials.

Advanced Preclinical Research and Translational Studies

Translating a promising compound from the laboratory to the clinic requires extensive preclinical research, including in vivo efficacy and pharmacokinetic studies. Several therapeutic agents based on the aminopyrazine scaffold have undergone such evaluation. nih.gov

The development of the CHK1 inhibitor CCT244747 involved a comprehensive preclinical assessment. nih.gov After demonstrating high potency and selectivity in cell-based assays, the compound's in vivo properties were evaluated. It showed favorable oral bioavailability and prolonged exposure in pharmacokinetic studies. nih.gov Crucially, when administered to mice with human tumor xenografts, CCT244747 successfully modulated the DNA damage response pathway and demonstrated significant antitumor activity. nih.gov

Similarly, the development of 3-benzylaminopyrazine-2-carboxamides as antitubercular agents involved testing against Mycobacterium tuberculosis followed by cytotoxicity assays in a human liver cell line (HepG2) to ensure a favorable therapeutic window. mdpi.com The most active compounds showed minimal toxicity, a critical step in preclinical evaluation. mdpi.com These studies bridge the gap between initial discovery and potential clinical application, providing the necessary data to justify further development. The promising results from these and other pyrazine-based compounds underscore the translational potential of this chemical class. nih.gov

常见问题